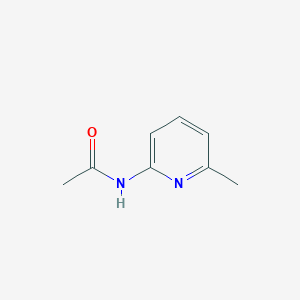

2-Acetamido-6-methylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132115. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-(6-methylpyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6-4-3-5-8(9-6)10-7(2)11/h3-5H,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXYAZLLFZIXHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10277645 | |

| Record name | 2-ACETAMIDO-6-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5327-33-3 | |

| Record name | 5327-33-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5327-33-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-ACETAMIDO-6-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetamido-6-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance in Organic Synthesis and Functional Materials Development

In the realm of organic synthesis, 2-Acetamido-6-methylpyridine is primarily valued as a versatile intermediate. A common route for its preparation involves the acetylation of its precursor, 2-amino-6-methylpyridine (B158447), using reagents like acetic anhydride (B1165640) or acetyl chloride. Once synthesized, it can undergo further chemical transformations. For instance, it can be oxidized to form the corresponding N-oxides or be subjected to nucleophilic substitution reactions where the acetamido group is replaced by other functional moieties.

The structural characteristics of this compound also make it a candidate for the development of advanced functional materials. youtube.com Research is exploring its use in creating polymers and coatings that require specific thermal and chemical resistance. youtube.com Studies suggest that incorporating this compound into larger molecular structures can yield materials with desirable mechanical properties, opening avenues for its use in various industrial applications. The study of crystal structures of related pyridine (B92270) derivatives, which often involves analyzing strong hydrogen-bonded networks, provides insight into how these molecules pack in a solid state, a key consideration for material design. researchgate.net

Role in Medicinal Chemistry and Biological Investigations

Direct and Indirect Synthesis Approaches

The synthesis of this compound and its derivatives relies on both indirect and direct methodologies. Indirect routes typically involve the initial synthesis of the 2-amino-6-methylpyridine (B158447) precursor, which is then subjected to acylation. Direct approaches focus on modifying the existing this compound molecule.

Amination Reactions

The production of 2-amino-6-methylpyridine, the key intermediate for this compound, can be accomplished through several amination pathways, including the Chichibabin reaction which uses sodium amide. google.com However, this method requires stringent anhydrous conditions and presents safety challenges. google.com Alternative methods involving copper catalysis, direct amination with ammonia (B1221849), and reactions with chloramine (B81541) have been developed.

Copper-catalyzed amination has emerged as an efficient method for synthesizing aminopyridines from halopyridines. researchgate.netrsc.org This approach offers a valuable alternative to traditional methods.

Research Findings: A notable procedure involves the amination of 2-bromo-6-methylpyridine (B113505) using a copper(I) oxide (Cu₂O) catalyst. The reaction is conducted in the presence of aqueous ammonia, potassium carbonate as a base, and N,N'-dimethylethylenediamine (DMEDA) as a ligand, with ethylene (B1197577) glycol serving as the solvent. rsc.org This system demonstrates high efficiency for the C-N cross-coupling reaction under relatively mild conditions. rsc.orgchemrxiv.org Microwave-assisted copper-catalyzed aminations have also been established, providing rapid and high-yielding syntheses. researchgate.net The versatility and lower toxicity of copper make it an attractive catalyst for these transformations. mdpi.com

Table 1: Copper-Catalyzed Synthesis of 2-Amino-6-methylpyridine

| Reactant | Catalyst System | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Bromo-6-methylpyridine | 5 mol% Cu₂O, 20 mol% K₂CO₃, 10 mol% DMEDA | Ethylene Glycol | 60°C | 16 h | 92% | rsc.org |

Direct amination using ammonia over various catalysts provides another route to 2-amino-6-methylpyridine, often starting from more accessible materials like α-picoline.

Research Findings: One method involves reacting α-picoline with ammonia in the presence of cobalt-containing catalysts, though this process results in moderate yields. google.comalkalimetals.com A different approach utilizes a γ-aluminum oxide catalyst to convert 1,3-diaminobenzene to 2-amino-6-methylpyridine at high temperatures and pressures. google.com In this process, a mixture of ammonia and 1,3-diaminobenzene is passed through a reactor, and the yield of 2-amino-6-methylpyridine is dependent on the reaction temperature, with higher temperatures favoring its formation over its isomer, 4-methyl-2-aminopyridine. google.com For instance, at 400°C, the product mixture contained 56.4% of 2-amino-6-methylpyridine. google.com Additionally, amination of substituted pyridines, such as 2-chloro-3-cyano-6-methylpyridine, with aqueous ammonia in an autoclave at elevated temperatures is a known pathway to produce amino-pyridine derivatives. google.comgoogle.com

Table 2: Synthesis of 2-Amino-6-methylpyridine using Ammonia and Catalysts

| Reactant | Catalyst | Temperature | Pressure | Product Composition | Reference |

|---|---|---|---|---|---|

| 1,3-Diaminobenzene | γ-Aluminum Oxide | 350°C | 190 bar | 35.8% 2-Amino-6-methylpyridine | google.com |

| 1,3-Diaminobenzene | γ-Aluminum Oxide | 380°C | Not Specified | 41.1% 2-Amino-6-methylpyridine | google.com |

| 1,3-Diaminobenzene | γ-Aluminum Oxide | 400°C | Not Specified | 56.4% 2-Amino-6-methylpyridine | google.com |

The reaction of α-picoline with chloramine is another documented method for the synthesis of 2-amino-6-methylpyridine. google.comalkalimetals.com

Research Findings: This method, while effective, is hampered by significant practical challenges. Chloramine is prone to decomposition, making it difficult and potentially hazardous to handle. google.comalkalimetals.com Furthermore, the isolation of the final product from the reaction mixture is described as a multi-stage and cumbersome process, which may limit its industrial applicability. google.comalkalimetals.com

Reactions with Ammonia in the Presence of Catalysts

Acylation Strategies

The most direct synthesis of this compound involves the acylation of its precursor, 2-amino-6-methylpyridine. This is a standard and widely used transformation in organic chemistry.

Research Findings: The acylation is typically achieved by treating 2-amino-6-methylpyridine with an acylating agent such as acetic anhydride (B1165640) or acetyl chloride. The reaction can be catalyzed by a base like pyridine (B92270) and generally proceeds under mild temperature conditions, typically between 60–80°C, to prevent side reactions like over-acetylation or decomposition. This reaction selectively modifies the amino group to form the corresponding acetamide (B32628).

Table 3: Acylation of 2-Amino-6-methylpyridine

| Acylating Agent | Catalyst | Temperature | Product | Reference |

|---|---|---|---|---|

| Acetic Anhydride | Pyridine | Mild Conditions | This compound | |

| Acetyl Chloride | Not Specified | 60–80°C | This compound |

Derivatization via Halogenation Reactions

This compound can serve as a substrate for further functionalization, particularly through halogenation reactions. The acetamido group modulates the reactivity of the pyridine ring, directing substitution to specific positions. The amino group is often acylated to reduce the activity of the pyridine ring and prevent undesired side reactions during electrophilic substitution. google.com

Research Findings: Bromination of this compound has been studied under various conditions. A common method employs N-bromosuccinimide (NBS) as the brominating agent. researchgate.net The reaction can be carried out in dry carbon tetrachloride with benzoyl peroxide as a radical initiator and a light source, leading to the bromo-substituted product. researchgate.net The reaction conditions can be altered, for instance by adding water, which can accelerate the reaction. researchgate.net Molecular bromine has also been used to brominate this compound, which proceeds through a 2-acetamido-6-methylpyridinium-HBr₃ complex intermediate. google.com Chlorination of this compound has also been investigated. researchgate.net These halogenated derivatives are valuable intermediates for synthesizing more complex molecules. chemicalbook.com

Table 4: Bromination of this compound

| Brominating Agent | Reagents/Conditions | Solvent | Product | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Benzoyl peroxide, light, reflux | Dry Carbon Tetrachloride | Bromo product | researchgate.net |

| N-Bromosuccinimide (NBS) | Benzoyl peroxide, water, light, reflux | Carbon Tetrachloride | Bromo product | researchgate.net |

| N-Bromosuccinimide (NBS) | Light, room temperature | Acetonitrile (B52724) | Brominated compound | researchgate.net |

| Bromine (Br₂) | None specified | Not specified | 2-Acetamido-6-methylpyridinium-HBr₃ complex | google.com |

N-Bromosuccinimide Reactions under Varied Conditions

The reaction of this compound with N-Bromosuccinimide (NBS) demonstrates the influence of reaction conditions on the product outcome, specifically directing bromination to either the side chain (methyl group) or the aromatic ring. researchgate.net

In the Absence of Water: When this compound is refluxed with NBS in dry carbon tetrachloride in the presence of benzoyl peroxide and light, a free radical substitution occurs at the methyl group. researchgate.net This reaction, conducted over 12-16 hours, yields 2-acetamido-6-bromomethylpyridine. researchgate.net The acetyl-protected amino group influences the reaction, competing with ring bromination. researchgate.net

In the Presence of Water: The addition of water to the reaction mixture in carbon tetrachloride significantly accelerates the bromination process. The reaction with NBS and benzoyl peroxide in the presence of light is completed within 1.5 hours. researchgate.net The presence of water can, however, lead to hydrolysis of the desired product. wikipedia.org In aqueous solvents, NBS can react with alkenes to form bromohydrins. wikipedia.orgmasterorganicchemistry.com

In the Presence of Perchloric Acid: A novel condition for the bromination of this compound involves the use of perchloric acid. researchgate.net Refluxing the compound with NBS and benzoyl peroxide in carbon tetrachloride containing perchloric acid for 5 hours results in the exclusive formation of a dibromo aminopicoline derivative. researchgate.net This specific product is not obtained under the other studied conditions. researchgate.net

Interactive Table: Bromination of this compound with NBS

| Condition | Reagents | Product | Reaction Time |

|---|---|---|---|

| Absence of Water | NBS, Benzoyl Peroxide, CCl4, light | 2-acetamido-6-bromomethylpyridine | 12-16 hours |

| Presence of Water | NBS, Benzoyl Peroxide, CCl4, H2O, light | Faster reaction, potential for hydrolysis | 1.5 hours |

| Presence of Perchloric Acid | NBS, Benzoyl Peroxide, CCl4, HClO4, light | Dibromo aminopicoline | 5 hours |

Formation of Charge Transfer Complexes

2-Amino-6-methylpyridine, a related compound, is known to act as an electron donor in the formation of charge transfer (CT) complexes. chemicalbook.com It reacts with π-acceptors such as tetracyanoethylene (B109619) (TCNE), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and 2,4,4,6-tetrabromo-2,5-cyclohexanedione (TBCHD) to form solid CT complexes. chemicalbook.com The stoichiometry of these complexes has been determined to be [(2A6MPy)(TCNE)2], [(2A6MPy)2(DDQ)], and [(2A6MPy)4(TBCHD)]. chemicalbook.com The formation of these complexes can be studied using UV-vis spectroscopy to determine their stability constants and thermodynamic properties. researchgate.net The acetamido group in this compound, with its ability to form hydrogen bonds, can influence its interaction with other molecules and its participation in the formation of such complexes.

Interactive Table: Charge Transfer Complexes of 2-Amino-6-methylpyridine

| π-Acceptor | Chemical Formula of Complex |

|---|---|

| Tetracyanoethylene (TCNE) | [(2A6MPy)(TCNE)2] |

| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | [(2A6MPy)2(DDQ)] |

| 2,4,4,6-tetrabromo-2,5-cyclohexanedione (TBCHD) | [(2A6MPy)4(TBCHD)] |

Strategic Utilization as a Precursor and Building Block

The structural features of this compound make it a valuable starting material for the synthesis of more complex and functionally diverse molecules.

Formation of Bioactive Molecules

Pyridine derivatives are significant precursors for pharmacologically active compounds. researchgate.netrsc.org this compound, in particular, serves as an intermediate in the synthesis of various pharmaceuticals. Its structure contributes to the biological activity of the resulting molecules, which have applications in areas such as targeting bacterial infections. The functionalization of pyridine scaffolds is a key strategy in drug design. beilstein-journals.org

Construction of Diversified Valuable Scaffolds (e.g., Imidazo[4,5-b]pyridine, Thiazolo[4,5-b]pyridine)

2-Amino-6-methylpyridine, a closely related precursor, is utilized in the construction of diverse and valuable heterocyclic scaffolds. chemicalbook.com These include 5-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine and 6-bromo-5-methyl-2-phenylthiazolo[4,5-b]pyridine. chemicalbook.com The imidazo[4,5-b]pyridine ring system is of significant interest in medicinal chemistry. researchgate.netsci-hub.se Similarly, the thiazolo[4,5-b]pyridine (B1357651) scaffold is another important heterocyclic core that can be synthesized from pyridine-based precursors. nih.govambeed.com The synthesis of these fused heterocyclic systems often involves multi-step reaction sequences starting from functionalized pyridines.

Synthesis of N-Pyridinylacetamides

A new transformation of aminopyridines upon diazotization in acetonitrile leads to the formation of N-pyridinylacetamides. acs.org This reaction provides a convenient and general method for the synthesis of 2-, 3-, and 4-N-pyridinylacetamides under mild conditions and in good yields. lookchem.com

Precursors for Gyrase Inhibitors

2-Amino-6-methylpyridine is an important precursor for the generation of N-linked aminopiperidine-based gyrase inhibitors. chemicalbook.com DNA gyrase is a crucial bacterial enzyme and a validated target for antibacterial drugs. The development of novel gyrase inhibitors is an active area of research. nih.govoup.com The synthesis of these inhibitors often involves the bromination of the 2-amino-6-methylpyridine nucleus as a key step. chemicalbook.com

Advanced Structural Elucidation and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for elucidating the molecular framework of 2-Acetamido-6-methylpyridine by providing detailed information about the chemical environment of each proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).

The methyl group attached to the pyridine (B92270) ring (C6-CH₃) characteristically resonates in the upfield region of the spectrum. Published data indicates this peak appears at approximately δ 2.3–2.5 ppm. The protons of the acetamido methyl group (NHCOCH₃) are also observed in the upfield region, typically between δ 2.1–2.2 ppm.

The aromatic protons on the pyridine ring exhibit signals in the downfield region due to the deshielding effect of the aromatic ring current. The protons at positions 3, 4, and 5 of the pyridine ring typically appear in the range of δ 8.0–8.5 ppm. The specific coupling patterns (splitting) of these aromatic protons can further confirm their relative positions on the pyridine ring. The N-H proton of the acetamido group often appears as a broad signal, and its chemical shift can be concentration and temperature-dependent. msu.edu

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Pyridine Ring Protons | 8.0–8.5 |

| C6-CH₃ | 2.3–2.5 |

| Acetamido CH₃ | 2.1–2.2 |

Note: Data sourced from reference . The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, detailing the carbon skeleton of the molecule.

A key diagnostic signal in the ¹³C NMR spectrum of this compound is the resonance of the carbonyl carbon (C=O) of the acetamido group. This signal is typically found in the downfield region, at approximately δ 170–175 ppm, confirming the presence of the acetamido functionality. The carbon atoms of the pyridine ring also give rise to a series of signals in the downfield region, with their specific chemical shifts influenced by the positions of the substituents. The carbon atom attached to the nitrogen (C2 and C6) would be expected to be significantly deshielded. The methyl carbons (C6-CH₃ and acetamido CH₃) appear in the upfield region of the spectrum.

Table 2: Key ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 170–175 |

Note: Data sourced from reference .

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the stretching and bending vibrations of its functional groups.

A prominent absorption band is observed for the carbonyl (C=O) stretching vibration of the acetamido group, which typically appears around 1650 cm⁻¹. Another key feature is the N-H stretching vibration of the amide group, which is generally found near 3300 cm⁻¹. The spectrum will also show characteristic bands for the C-H stretching of the methyl groups and the aromatic ring, as well as vibrations associated with the pyridine ring itself.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | ~3300 |

| C=O Stretch | ~1650 |

Note: Data sourced from reference . The exact positions of the absorption bands can be influenced by the sample preparation method (e.g., solid-state vs. solution).

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be particularly useful for observing the vibrations of the pyridine ring and the C-C and C-H bonds. The development of techniques like swept-source Raman spectroscopy is expanding the applications of this method for the analysis of chemical and biological materials. nih.gov

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy, primarily UV-Vis spectroscopy, provides insights into the electronic transitions within a molecule. For a related compound, 2-acetylamino-5-bromo-6-methylpyridine (B57760), an electronic transition was observed at 288 nm, which was assigned to an n → π* transition. researchgate.net This transition involves the excitation of a lone pair of electrons from an electronegative atom (like the nitrogen or oxygen) to an anti-bonding π* orbital. researchgate.net Similar transitions would be expected for this compound, although the exact wavelength of maximum absorption (λ_max) may differ slightly due to the absence of the bromine substituent.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For this compound and its derivatives, UV-Vis spectra reveal characteristic absorption bands that correspond to π→π* and n→π* transitions.

In a study of a related compound, 2-acetylamino-5-bromo-6-methylpyridine, the experimental electronic transition was observed at 288 nm, attributed to an n→π* transition. researchgate.net This arises from the excitation of a lone pair of electrons, likely from the nitrogen or oxygen atoms, to an antibonding π-orbital. researchgate.net Theoretical calculations for the same molecule predicted this transition at 269 nm. researchgate.net Generally, intense bands in the spectra of such compounds are assigned to π→π* transitions originating in the phenyl ring and C=O groups, while bands at longer wavelengths are attributed to n→π* transitions from -NH-CO chromophores. nih.gov The solvent environment can influence the position of these absorption bands.

Table 1: UV-Vis Spectroscopic Data for this compound Derivatives

| Compound | Transition | Observed λmax (nm) | Calculated λmax (nm) | Reference |

| 2-acetylamino-5-bromo-6-methylpyridine | n→π* | 288 | 269 | researchgate.net |

This table presents a summary of the electronic absorption data for a derivative of this compound, highlighting the correlation between experimental and theoretical values.

Photoluminescence Studies (e.g., Time-Correlated Single-Photon Counting (TCSPC) Lifetime Studies)

Photoluminescence spectroscopy, including techniques like Time-Correlated Single-Photon Counting (TCSPC), provides information about the emissive properties and excited-state dynamics of a molecule. picoquant.comedinst.comcnr.it TCSPC measures the decay of fluorescence over time after excitation by a pulse of light, allowing for the determination of fluorescence lifetimes. picoquant.comedinst.com

Studies on coordination complexes involving 2-(N-acetylamino)-6-methylpyridine have demonstrated its role in the photoluminescent properties of the resulting materials. For instance, a zinc(II) chloride complex with this ligand exhibits two photoluminescence bands in the UV and visible regions in its polycrystalline form. researchgate.net The electronic states of the this compound ligand are the primary contributors to the photoluminescence spectra of the complex. researchgate.net Research on other related pyridine derivatives has shown that they can act as effective "antennae," absorbing light and transferring the energy to a metal center, which then emits light. tandfonline.com The lifetime of these emissions can be on the microseconds scale, as seen in some copper(I) complexes with similar pyridine-based ligands, which exhibit bright bluish-green photoluminescence. rsc.org While steady-state fluorescence might not always indicate aggregation, multiexponential decays observed in TCSPC studies can suggest the formation of aggregates in more concentrated solutions. irb.hr

Mass Spectrometry Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). spectrino.com The molecular formula for this compound is C₈H₁₀N₂O, corresponding to a molecular weight of approximately 150.18 g/mol . fishersci.fimolport.com

Electrospray ionization (ESI) is a "soft" ionization technique often used in mass spectrometry because it causes minimal fragmentation of the parent molecule, allowing for the clear observation of the molecular ion peak. researchgate.net This is particularly useful for confirming the molecular weight of the compound. researchgate.net The fragmentation pattern, when it occurs, can also provide valuable structural information by revealing the characteristic breakdown of the molecule. spectrino.com

X-ray Crystallography and Crystal Engineering

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. creative-biostructure.commdpi.com

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) analysis has been extensively used to determine the molecular structures of this compound and its complexes. creative-biostructure.comspringernature.com This technique has confirmed that in metal complexes, the ligand often acts in a bidentate chelating mode, binding to the metal center through the pyridine nitrogen atom and the acetyl oxygen atom. researchgate.net The presence of the methyl group at the 6-position of the pyridine ring introduces significant steric hindrance. nih.goviucr.org This steric demand can influence the coordination geometry around a metal center, often resulting in distorted square-pyramidal or trigonal-bipyramidal geometries instead of a more typical octahedral arrangement. nih.goviucr.orgresearchgate.net

Table 2: Selected Crystallographic Data for a Complex of this compound

| Parameter | Value | Reference |

| Compound | [Zn(C₈H₁₀N₂O)Cl₂] | researchgate.net |

| Coordination Geometry | Distorted tetrahedral | researchgate.net |

| Ligand Binding Mode | Bidentate (N, O-chelate) | researchgate.net |

This table summarizes key structural parameters for a zinc complex of this compound, as determined by single-crystal X-ray diffraction.

Molecular Packing and Supramolecular Assembly

The way molecules arrange themselves in a crystal, known as molecular packing, is governed by intermolecular forces. researchgate.net In the crystal structures of this compound derivatives and their complexes, supramolecular assemblies are frequently observed. These are larger, ordered structures formed through non-covalent interactions. nih.govacs.org One-dimensional infinite chains are a common motif, often formed through extensive hydrogen bonding networks. nih.goviucr.org These chains can be further organized into more complex three-dimensional architectures. The study of these assemblies is crucial for crystal engineering, which aims to design and synthesize new crystalline materials with desired properties. researchgate.net

Hydrogen Bonding Networks and Intermolecular Interactions (e.g., N•••H‒O, O•••H‒O, C–H⋯π, π–π Linkages)

Non-covalent interactions are fundamental to the crystal packing of this compound. The acetamido group is a potent hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of robust hydrogen bonding networks. liverpool.ac.ukyasara.org In metal complexes, hydrogen bonds of the types N–H···O and O–H···O (when water molecules are present) are commonly observed, linking the primary molecules into chains. nih.goviucr.org

Beyond classical hydrogen bonds, weaker interactions also play a significant role. rsc.org These include:

π–π Stacking: The aromatic pyridine rings can stack on top of each other, with interplanar separations typically around 3.5–3.6 Å. nih.gov This interaction is crucial for stabilizing the crystal lattice.

C–H⋯π Interactions: A hydrogen atom attached to a carbon can interact with the electron cloud of a nearby aromatic ring. chemrxiv.orgnih.gov This type of interaction has been identified as a stabilizing force in the crystal packing of related structures and can be important in polymorphic transitions. chemrxiv.orgnih.gov

Hirshfeld Surface Analysis and Non-Bonded Interaction Quantification

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in its crystalline environment, providing insights into the nature and prevalence of non-bonded contacts that govern the crystal packing. The analysis generates a unique three-dimensional surface for a molecule, color-coded to highlight different types of intermolecular interactions and their relative strengths.

The Hirshfeld surface is generated based on the principle that the space in a crystal can be partitioned among the constituent molecules. The surface is defined as the region where the contribution to the electron density from the target molecule is equal to the contribution from all other molecules in the crystal. Properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus internal to the surface), and de (distance to the nearest nucleus external to the surface) are mapped onto this surface. Red regions on the dnorm map indicate close contacts with neighboring molecules, often corresponding to hydrogen bonds, while blue regions signify weaker or longer-range contacts.

Table 1: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a Related Pyridine Derivative

| Intermolecular Contact Type | Contribution (%) |

|---|---|

| H···H | 24.9% |

| O···H / H···O | 37.4% |

| N···H / H···N | 9.7% |

| C···H / H···C | 9.4% |

Data derived from a study on a coordination polymer with a substituted pyridine ligand and is illustrative of the technique. mdpi.com

The shape index and curvedness are other properties mapped on the Hirshfeld surface that help to identify characteristic packing motifs, such as π-π stacking, which is common in aromatic compounds like pyridine derivatives. mdpi.com These analyses confirm the importance of both strong hydrogen bonds and weaker van der Waals forces in the molecular arrangement within the crystal.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, oxygen, and sulfur) in a chemical compound. This destructive method, often performed via combustion analysis, provides a crucial test of a compound's purity and is used to verify its empirical formula. mt.com

The process involves combusting a small, precisely weighed sample in a stream of pure oxygen at high temperatures. mt.comnih.gov The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂ gas)—are separated and measured. The mass of each element is then calculated and expressed as a percentage of the initial sample weight.

Table 2: Elemental Composition of this compound (C₈H₁₀N₂O)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Theoretical Mass % |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 63.98% |

| Hydrogen | H | 1.008 | 10 | 10.080 | 6.71% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 18.66% |

| Oxygen | O | 15.999 | 1 | 15.999 | 10.65% |

| Total | | | | 150.181 | 100.00% |

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₈H₁₀N₂O |

| 2-amino-6-methylpyridine (B158447) | C₆H₈N₂ |

| N-(pyridin-2-yl)acetamide | C₇H₈N₂O |

| Carbon Dioxide | CO₂ |

| Water | H₂O |

| Nitrogen | N₂ |

Coordination Chemistry and Metal Complexation Research

Ligand Design and Coordination Modes

The strategic design of ligands is fundamental to controlling the structure and function of metal complexes. The placement and nature of donor atoms dictate the chelating behavior and the ultimate geometry of the coordination compound.

Chelating Behavior

2-Acetamido-6-methylpyridine typically functions as a bidentate ligand. Chelation occurs through the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the acetamido group, forming a stable five-membered ring with a coordinated metal center. This bidentate N,O-coordination is a common motif for 2-acetamidopyridine (B118701) derivatives. publish.csiro.au

While this compound itself is primarily bidentate, the principles of its design can be extended to create ligands with higher denticity. For instance, research on related structures demonstrates that incorporating multiple pyridine-amide units into a single molecule can lead to tridentate, tetradentate, or even pentadentate ligands. For example, 2,6-bis(N-tert-butylacetamide)pyridine N-oxide has been shown to act as a tridentate ligand, and more complex structures like 2,6-bis{[2-(diphenylphosphoryl)acetamido]methyl}pyridine 1-oxide can achieve pentadentate coordination with lanthanide cations. ajchem-a.com These more complex ligands often exhibit enhanced binding affinities compared to simple monofunctionalized pyridines like this compound due to the cooperative binding effects of multiple donor sites. researchgate.net

Role in Terpyridine-Metal Complexes

2,2′:6′,2″-Terpyridine (tpy) is a well-established tridentate N,N,N-type ligand celebrated for its ability to form highly stable complexes with a vast array of metal ions. acs.org These complexes are of significant interest due to their rich photophysical and electrochemical properties, which lend themselves to applications in supramolecular chemistry, catalysis, and materials science. acs.orgajol.info

Although this compound is not a terpyridine, its pyridine framework makes it a valuable building block for constructing more elaborate, functionalized ligands. The synthesis of multitopic ligands, where different coordinating units are combined, is a common strategy to create complex molecular architectures. For example, the ligand 4′-(4-pyridyl)-2,2′:6′,2″-terpyridine (pyterpy) incorporates a pyridyl group onto a terpyridine core, demonstrating how pyridine derivatives can be used to link metal centers or introduce new functionalities. researchgate.net This modular approach allows for the systematic modification of ligand properties, and a fragment like this compound could be incorporated to introduce specific steric or electronic features into a larger terpyridine-type system.

Synthesis and Characterization of Metal Complexes

The reaction of this compound and its derivatives with various metal salts leads to the formation of coordination complexes with diverse geometries and properties.

Complexes with Transition Metal Ions

Research has documented the synthesis and characterization of complexes involving ligands similar to this compound with a range of transition metals.

Copper(II): The interaction of 2-acetamidopyridine ligands with copper(II) salts like CuCl₂ and CuBr₂ yields complexes with the general formula [Cu(ligand)₂X₂]. publish.csiro.au Spectroscopic and magnetic studies of these complexes are consistent with six-coordinate, distorted octahedral geometries. publish.csiro.auresearchgate.net A supramolecular complex of Copper(II) with pyridine-2,6-dicarboxylic acid, a related ligand, showed a magnetic moment of 1.67 BM, characteristic of a mononuclear Cu(II) complex. ajol.info

Palladium(II): Palladium(II) readily forms square-planar complexes with pyridine-based ligands. nih.govnih.govresearchgate.net The synthesis of these complexes can be achieved through direct metallation. rsc.org For instance, Pd(II) complexes with various substituted pyridines have been prepared and shown to be effective precatalysts in cross-coupling reactions. acs.org The coordination environment is typically square-planar, which can be confirmed by techniques like X-ray crystallography. nih.govresearchgate.net

Manganese(II): Manganese(II) complexes have been synthesized using pyridine-derived ligands. For example, reactions with 2-aminomethylpyridine derivatives can yield mononuclear or dinuclear Mn(II) complexes with distorted octahedral geometries. researchgate.net Similarly, Schiff base ligands derived from pyridine precursors have been used to create Mn(II) complexes that are active catalysts for oxidation reactions. bohrium.comrsc.org

Gold(III): Gold(III), like Palladium(II), favors a square-planar coordination geometry. It can form cyclometallated compounds with ligands like 2-phenylpyridine, where it binds to both the nitrogen and a deprotonated carbon atom. mdpi.com Gold(III) complexes have also been synthesized with multidentate amine-pyridine ligands, where the coordination can lead to interesting amine-amide equilibrium in solution. researchgate.net While specific complexes with this compound are less commonly reported, the synthesis of a Gold(III) complex grafted onto MCM-41 using 2,3,6-trimethylpyridine (B74987) has been noted. thegoodscentscompany.com

| Metal Ion | Typical Ligand Type | Common Geometry | Example Complex Formula/Type | Reference |

|---|---|---|---|---|

| Copper(II) | 2-Acetamidopyridine | Distorted Octahedral | [Cu(acpy)₂Cl₂] | publish.csiro.au |

| Palladium(II) | Substituted Pyridines | Square-Planar | [PdL₂Cl₂] | acs.org |

| Manganese(II) | Pyridine Schiff Base | Distorted Octahedral | [Mn(ligand)₂(NCS)₂] | bohrium.com |

| Gold(III) | 2-Arylpyridines | Square-Planar | [Au(2ppy*)Cl₂] | mdpi.com |

Influence of Ligand Substituents on Complex Properties

The substituents on the pyridine ring of a ligand like this compound exert a profound influence on the electronic structure, spectroscopic characteristics, and catalytic performance of the resulting metal complex.

Correlation with Spectroscopic Data and Catalytic Activity

The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—directly modulates the electron density on the metal center. This, in turn, affects the complex's reactivity and can be observed through various spectroscopic techniques.

For Palladium(II) complexes used in catalysis, a correlation often exists between the basicity of the pyridine ligand and the catalytic activity. acs.org In some Pd-catalyzed reactions, such as the carbonylation of nitrobenzene, complexes with more basic (more electron-donating) pyridine ligands exhibit higher activity. acs.org However, this trend is not universal. In other reactions, such as the reduction of aromatic nitro compounds by CO/H₂O, catalysts with less basic (electron-withdrawing) chloropyridine ligands showed the best results. acs.org This highlights that the optimal electronic properties are highly dependent on the specific catalytic cycle and the rate-determining step. Steric effects from substituents in the 2- and 6-positions can also play a significant role, sometimes overriding electronic trends. acs.org

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations

DFT has become an indispensable tool for studying pyridine (B92270) derivatives. researchgate.net Calculations are typically performed using hybrid functionals, such as B3LYP, combined with various basis sets like 6-311++G(d,p), to obtain a detailed understanding of the molecule's behavior at the quantum level. researchgate.netbohrium.com

The first step in theoretical modeling is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For pyridine derivatives, DFT methods have shown excellent agreement with experimental data obtained from techniques like X-ray diffraction. researchgate.net

Conformational analysis is crucial for flexible molecules like 2-Acetamido-6-methylpyridine, which has a rotatable acetamido group. By performing a Potential Energy Surface (PES) scan, where the energy is calculated as a function of the rotation around specific bonds (e.g., the C-N bond of the acetamido group), the most stable conformers can be identified. researchgate.net Studies on the related compound 2-acetylamino-5-bromo-6-methylpyridine (B57760) have confirmed the existence of a stable planar conformer using this method. researchgate.net The optimized geometric parameters for this compound, predicted based on DFT calculations of similar structures, are presented in Table 1. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-C (pyridine ring) | 1.39 | C-N-C (pyridine ring) | 117.0 |

| C-N (pyridine ring) | 1.34 | C-C-N (pyridine ring) | 123.0 |

| N-C (amide) | 1.36 | N-C=O (amide) | 125.0 |

| C=O (amide) | 1.24 | C-N-H (amide) | 118.0 |

| C-CH3 (methyl) | 1.52 | C-C-CH3 | 121.0 |

Note: Values are representative and based on DFT calculations for structurally related molecules like 2-amino-6-methylpyridine (B158447). researchgate.net

Vibrational frequency analysis using DFT is a powerful technique for assigning the vibrational modes observed in experimental infrared (IR) and Raman spectra. researchgate.net A complete assignment of the fundamental vibrational modes can be achieved by calculating the harmonic frequencies for the optimized geometry. researchgate.net

Theoretical frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, calculated frequencies are typically scaled by an empirical factor to improve the correlation with experimental data. researchgate.net The comparison allows for a detailed interpretation of the spectrum, including the characteristic vibrations of the pyridine ring, the methyl group, and the acetamido group (C=O, N-H, and C-N stretching and bending modes). researchgate.netresearchgate.net

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Vibrational Mode | Expected Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (Scaled) |

|---|---|---|

| N-H Stretch | 3300-3400 | ~3350 |

| C-H Stretch (Aromatic) | 3050-3150 | ~3100 |

| C-H Stretch (Methyl) | 2900-3000 | ~2950 |

| C=O Stretch (Amide I) | 1670-1690 | ~1680 |

| N-H Bend (Amide II) | 1520-1550 | ~1530 |

| C-N Stretch (Amide) | 1250-1350 | ~1300 |

Note: Frequencies are approximate values based on data from related pyridine derivatives. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. ajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular stability. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive and prone to intramolecular charge transfer. researchgate.net FMO analysis helps in predicting the sites of reaction and understanding the charge transfer properties within the molecule. bohrium.com

Table 3: Calculated Frontier Molecular Orbital Properties

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (E_HOMO) | ~ -6.5 |

| LUMO Energy (E_LUMO) | ~ -1.2 |

| Energy Gap (ΔE = E_LUMO - E_HOMO) | ~ 5.3 |

Note: Values are representative based on DFT studies of similar pyridine derivatives. bohrium.comresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and interactions. taylorandfrancis.comwisc.edu It examines the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis-type orbitals (acceptors). taylorandfrancis.com This delocalization, also known as hyperconjugation, stabilizes the molecule.

The strength of these interactions is quantified by the second-order perturbation energy, E(2). wisc.edu A higher E(2) value indicates a stronger interaction between the donor and acceptor orbitals, signifying greater electron delocalization and stabilization. wisc.edu For this compound, significant interactions are expected between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals (π*) of the pyridine ring and the carbonyl group. These interactions are crucial for understanding the molecule's electronic structure and stability. researchgate.net

Table 4: NBO Analysis - Significant Donor-Acceptor Interactions and Stabilization Energies E(2)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N (Pyridine) | π*(C-C) (Pyridine Ring) | ~ 20-25 |

| LP(1) N (Amide) | π*(C=O) (Amide) | ~ 40-50 |

| LP(2) O (Carbonyl) | π*(N-C) (Amide) | ~ 25-30 |

| π(C-C) (Pyridine Ring) | π*(C-C) (Pyridine Ring) | ~ 15-20 |

Note: LP denotes a lone pair. Values are illustrative based on NBO analyses of related compounds. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map illustrates the charge distribution on the molecule's surface using a color scale.

Typically, regions of negative electrostatic potential (shown in red and yellow) are rich in electrons and are susceptible to electrophilic attack. In this compound, these sites are expected around the carbonyl oxygen and the pyridine nitrogen atom. Regions of positive electrostatic potential (shown in blue) are electron-deficient and are targets for nucleophilic attack; these are typically found around the hydrogen atoms, particularly the amide N-H proton. jksus.org The MEP map provides a valuable guide to the molecule's intermolecular interaction patterns. bohrium.com

Mulliken Charge Analysis

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges in a molecule, providing insight into the distribution of electrons among its atoms. uni-muenchen.de This analysis is derived from the linear combination of atomic orbitals (LCAO) molecular orbital theory and is heavily dependent on the basis set used in the calculation. uni-muenchen.deresearchgate.net The calculated charges affect numerous molecular properties, including the dipole moment, polarizability, and electronic structure.

For this compound, the presence of electronegative nitrogen and oxygen atoms leads to a predictable charge distribution. These atoms are expected to carry negative charges, while the hydrogen and carbon atoms bonded to them will exhibit positive charges. Specifically, the oxygen atom of the carbonyl group (C=O) and the nitrogen atoms of the pyridine ring and the acetamido group are anticipated to be the most electronegative centers.

While specific Mulliken charge values for this compound were not detailed in the reviewed literature, studies on closely related molecules, such as vanillin (B372448) acetamides bearing a pyridine moiety, confirm this general pattern. In these related compounds, the oxygen atoms consistently show negative Mulliken charges, identifying them as potential electron donor atoms in interactions. The analysis of charge distribution is fundamental for understanding the molecule's electrostatic potential and its preferred sites for electrophilic and nucleophilic attack.

Quantum Chemical Parameters and Reactivity Descriptors

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to determine global reactivity descriptors that predict the chemical behavior and stability of a molecule. These parameters are derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgnih.gov

For the structurally similar compound 2-acetylamino-5-bromo-6-methylpyridine (AABMP) , these parameters have been calculated to shed light on its molecular reactivity and stability. researchgate.net The HOMO-LUMO energy gap is a particularly important descriptor, as a smaller gap suggests higher reactivity and lower kinetic stability, facilitating intramolecular charge transfer. nih.gov

| Parameter | Definition | Significance |

|---|---|---|

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | A negative value indicates the stability of the compound and its resistance to spontaneous decomposition. nih.gov |

| Global Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. rsc.org |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a higher value indicates greater reactivity. rsc.org |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the propensity of a species to accept electrons. |

Studies on related pyridine derivatives show that these DFT-based descriptors are effective in demonstrating the reactive nature of the compounds. nih.gov The analysis of these parameters for AABMP helps to confirm the molecule's bioactivity and stability. researchgate.net

Prediction of Polarizability and Hyperpolarizability

Polarizability and hyperpolarizability are fundamental electronic properties that describe how the charge distribution in a molecule is distorted by an external electric field. These properties are crucial for the development of nonlinear optical (NLO) materials. The dipole moment (μ) and the first-order hyperpolarizability (β₀) are key indicators of NLO activity. researchgate.net

Computational studies on related compounds, such as 2-acetylamino-5-bromo-4-methyl pyridine , have been performed to predict these properties. In one such study, the calculated dipole moment was found to be 1.474 Debye, which is approximately 1.1 times greater than that of urea, a standard reference material for NLO studies. researchgate.net This increased dipole moment suggests strong intermolecular interactions. researchgate.net The first-order hyperpolarizability was also calculated, providing further evidence of the compound's potential for NLO applications. researchgate.net

| Compound | Property | Calculated Value | Reference Compound (Urea) |

|---|---|---|---|

| 2-acetylamino-5-bromo-4-methyl pyridine | Dipole Moment (μ) | 1.474 D | ~1.37 D |

The analysis of hyperpolarizability confirms that charge transfer occurs within the molecule, a key requirement for NLO activity. researchgate.net These theoretical predictions endorse the potential of such substituted pyridine molecules in the field of material science.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. scribd.com This method is instrumental in drug discovery for predicting ligand-protein interactions and elucidating potential mechanisms of inhibition.

While direct molecular docking studies for this compound against all specified targets are not extensively documented in the reviewed literature, research on closely related analogues provides significant insights.

Lung Cancer Inhibitors : The related compound 2-acetylamino-5-bromo-6-methylpyridine (AABMP) has been identified as a potential inhibitor against lung cancer through molecular docking analysis. researchgate.net Such studies examine the binding affinity and interaction patterns of the ligand with protein targets that are overexpressed or play a critical role in cancer proliferation, such as c-Met Kinase. scribd.com The results for AABMP confirmed its potential bioactivity as an anticancer agent. researchgate.net

Cholinesterase Enzymes : Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a primary strategy for treating Alzheimer's disease. ut.ac.irresearchgate.net Numerous pyridine derivatives have been designed and evaluated as potent AChE inhibitors. ut.ac.irresearchgate.net For instance, a series of 1H-pyrazolo[3,4-b]pyridine derivatives showed excellent anti-AChE activity, with some compounds being more potent than the standard drug Donepezil. researchgate.net Although this compound itself was not the focus of these specific studies, the consistent activity of the pyridine scaffold suggests it is a viable candidate for future investigations as a cholinesterase inhibitor.

Insulin-like Growth Factor-1 Receptor (IGF-1R) : There is no specific information available in the provided search results regarding the docking of this compound with IGF-1R. However, this receptor is a known target in cancer therapy, and various heterocyclic compounds are often screened against it.

The mechanism of inhibition can be predicted by analyzing the specific interactions between the ligand and the amino acid residues within the active site of the target protein. These interactions typically include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

In docking studies of potential inhibitors, the lowest binding energy indicates the most stable and favorable conformation of the ligand-protein complex. scribd.com For example, in the docking of coumarin-based N-benzyl pyridinium (B92312) derivatives with AChE, the most potent inhibitor was found to occupy both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. ut.ac.ir The binding is stabilized by specific interactions, such as pi-pi stacking with key aromatic residues like Tyr341 and Trp286, and hydrogen bonds with residues like Phe295. ut.ac.ir

For AABMP's potential role as a lung cancer inhibitor, its inhibitory action would similarly rely on its ability to form strong and specific non-covalent bonds within the active site of a target protein like a kinase. researchgate.netscribd.com The acetamido group (-NH-C=O) and the pyridine ring are both capable of forming crucial hydrogen bonds and hydrophobic interactions, anchoring the molecule in the binding pocket and disrupting the protein's normal function.

Ligand-Protein Interaction Studies (e.g., Insulin-like Growth Factor-1 Receptor (IGF-1R), Lung Cancer Inhibitors, Cholinesterase Enzymes)

Ab Initio Calculations for Atomic Charge Determination

Ab initio quantum chemistry methods provide a foundational approach for determining the distribution of electron density within a molecule and subsequently assigning partial atomic charges. These calculations, which are derived directly from theoretical principles without the inclusion of experimental data, are crucial for understanding a molecule's reactivity, intermolecular interactions, and electrostatic potential. For this compound, while specific ab initio studies detailing its atomic charge distribution are not prominently available in the reviewed literature, the principles of the methods and findings from structurally related compounds allow for a comprehensive understanding of what such an analysis would entail.

Theoretical investigations on molecules containing the 6-methylpyridin-2-yl moiety, such as N-(6-methylpyridin-2-yl-carbamothioyl)biphenyl-4-carboxamide, have employed ab initio calculations at levels like Hartree-Fock (HF) and Density Functional Theory (DFT) with basis sets such as 6-31G* to analyze their electronic structures. eurjchem.comscispace.com Such studies form a basis for predicting the electronic characteristics of this compound.

The primary methods for partitioning the electron density to assign atomic charges in ab initio calculations include Mulliken population analysis and Natural Bond Orbital (NBO) analysis.

Mulliken Population Analysis: This method divides the electron population among the atoms based on the contribution of their basis functions to the molecular orbitals. uni-muenchen.de It is a computationally straightforward approach, though it is known to be sensitive to the choice of basis set. uni-muenchen.de For a molecule like this compound, a Mulliken analysis would be expected to show a significant negative charge on the nitrogen and oxygen atoms due to their high electronegativity, while the carbon atoms of the pyridine ring and the methyl and acetyl groups would exhibit varied partial positive charges. Studies on related pyridine derivatives have utilized Mulliken analysis to understand charge distribution. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. uni-muenchen.detaylorandfrancis.com This method generally provides a more intuitive and basis-set-stable description of atomic charges. uni-muenchen.de In this compound, an NBO analysis would precisely quantify the electron density on the pyridine nitrogen lone pair, the carbonyl oxygen lone pairs, and the N-H bond, offering detailed insights into the molecule's hydrogen bonding capabilities and reactive sites.

The determination of atomic charges is fundamental for generating molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecular surface. In this compound, the MEP would highlight the electron-rich regions around the pyridine nitrogen and the carbonyl oxygen, indicating likely sites for electrophilic attack, and electron-deficient regions, particularly around the amide hydrogen, which would be favorable for nucleophilic interaction.

While explicit tabulated atomic charge values for this compound from ab initio calculations are not available in the cited literature, the established methodologies described provide a robust framework for how such data would be generated and interpreted.

Biological Activity and Medicinal Chemistry Investigations

Enzyme Inhibition Studies

The investigation of small molecules as enzyme inhibitors is a fundamental aspect of drug discovery. The structure of 2-Acetamido-6-methylpyridine makes it a candidate for such studies, as its functional groups can interact with the active sites of various enzymes.

Mechanisms and Kinetics of Enzyme Inhibition

Specific mechanistic and kinetic data on the enzyme inhibitory activity of this compound are not extensively detailed in the available scientific literature. However, its capacity for molecular recognition, a prerequisite for enzyme inhibition, has been demonstrated. In one study, this compound was used as a simple model receptor and was observed to have binding affinity for dicarboxylic acids, although with lower binding constants compared to more complex, ditopic receptors. This interaction highlights the compound's ability to engage in the non-covalent interactions that are fundamental to enzyme-inhibitor binding.

Selectivity and Specificity of Inhibition

The pyridine (B92270) nucleus is a common feature in inhibitors of a wide range of enzymes. jchemrev.commdpi.com The potential for derivatives of this compound to act as selective inhibitors has been explored in the context of several enzyme families.

Cholinesterase (AChE, BuChE): While no direct data for this compound is available, related 2-aminopyridine (B139424) derivatives have been investigated as cholinesterase inhibitors for potential use in managing Alzheimer's disease. researchgate.net

Inducible Nitric Oxide Synthase (iNOS): Research has been conducted on various substituted 2-aminopyridines as inhibitors of nitric oxide synthases. Analogs with substitutions at the 4 and 6 positions of the pyridine ring have shown enhanced potency and specificity for the inducible isoform (iNOS). This suggests that the 6-methyl substitution on this compound could be a relevant feature for potential iNOS inhibition.

O-GlcNAcase (OGA) and β-N-Acetylhexosaminidase (HexA/HexB): There is no specific data indicating that this compound inhibits OGA or β-N-Acetylhexosaminidase. However, the acetamido group is a key pharmacophoric element in known inhibitors of these enzymes, such as NAG-thiazoline and PUGNAc, which act as transition-state analogs. This structural similarity suggests a potential, though unexplored, avenue for investigation.

Ten-Eleven Translocation Methylcytosine Dioxygenase 1 (TET1): No information was found regarding the inhibition of TET1 by this compound or closely related analogs in the searched literature.

Structure-Affinity Relationship (SAR) Studies in Enzyme Inhibition

Structure-activity relationship (SAR) studies on the broader class of 2-acetamidopyridine (B118701) derivatives have shown that modifications to the scaffold significantly impact biological activity. mdpi.com For instance, in the development of efflux pump inhibitors, variations on a 2-acetamidopyridine-4-carboxylic acid core were explored to improve potency. Similarly, studies on kinase inhibitors have utilized acetamidopyridine structures. dtu.dk A review of pyridine derivatives found that the presence of groups capable of hydrogen bonding, such as the amide within the acetamido moiety, can be favorable for biological activity. mdpi.com This suggests that the acetamido group of this compound is a key determinant of its potential interactions and that further substitutions on the pyridine ring could modulate its affinity and selectivity for various enzyme targets.

Antimicrobial and Antifungal Efficacy

Pyridine derivatives are a well-established class of compounds with a broad spectrum of antimicrobial activities. jchemrev.commdpi.comnih.gov While specific data on the antimicrobial efficacy of this compound is limited, related compounds have demonstrated notable effects.

One study investigated the chlorination of several 2-acetamidopyridines, including this compound, to form N-halamine compounds. N-halamines are known for their potent and rechargeable antimicrobial properties, indicating that derivatives of this compound could serve as effective antimicrobial agents. In other research, various 2-S-acetamidopyridine derivatives were synthesized and evaluated for antimicrobial activity, with some compounds in the series showing positive results. nih.gov These findings underscore the potential of the 2-acetamidopyridine scaffold as a basis for the development of new antimicrobial drugs.

| Compound Class | Activity Type | Key Findings | Reference |

|---|---|---|---|

| 2-(N-chloroacetamido)pyridines (derived from this compound) | Antimicrobial | Investigated as N-halamines, a class known for antimicrobial properties. | |

| 2-S-acetamidopyridine derivatives | Antimicrobial | Some synthesized compounds were found to be active against tested microbes. nih.gov | nih.gov |

Antiproliferative and Cytotoxicity Assays

The pyridine ring is a privileged structure in the design of anticancer agents, with numerous derivatives showing potent antiproliferative activity against a variety of cancer cell lines. mdpi.comresearchgate.net

Evaluation Against Various Carcinoma Cell Lines

There is no specific data in the reviewed scientific literature detailing the evaluation of this compound against human colorectal, ovarian, lung, or breast adenocarcinoma cell lines. However, the general class of pyridine derivatives has been extensively studied in this context. For example, some acridone-based derivatives have been tested against breast cancer cell lines such as MCF-7 and MDA-MB-231, with some compounds showing IC50 values in the low micromolar range. nih.gov Other studies have highlighted that the antiproliferative activity of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring. mdpi.com The presence of nitrogen and oxygen-containing functional groups, such as amides, has been identified as a feature that can enhance antiproliferative effects. mdpi.com While these findings point to the potential of the pyridine scaffold, specific cytotoxicity assays on this compound are required to determine its activity profile.

| Compound/Class | Cell Line | Cancer Type | Activity Noted | Reference |

|---|---|---|---|---|

| N10-substituted acridone-2-carboxamide derivatives (Related Class) | MCF-7, MDA-MB-231 | Breast | Some analogs showed IC50 values from 4.72 to 30 µM. nih.gov | nih.gov |

| This compound | Human Colorectal, Ovarian, Lung, Breast Adenocarcinoma | Various | No data available in searched literature. |

Influence of Structural Modifications on Cytotoxic Effects

The cytotoxic effects of pyridine derivatives are significantly influenced by structural modifications to the parent molecule. Research into the structure-activity relationships (SAR) of various substituted pyridines has provided insights into the features that enhance or diminish their anticancer activity.

For instance, studies on 2,6-diaryl-substituted pyridines have demonstrated that the nature and position of substituents are critical for their cytotoxic and topoisomerase I inhibitory activity. rsc.org Similarly, the introduction of different functional groups on the pyridine ring can modulate the molecule's ability to inhibit cancer cell growth. For example, modifications to the side chains and functional groups of compounds containing oxadiazole and thiazole (B1198619) rings, which can be linked to a pyridine moiety, have been shown to significantly alter their potency.

In a study on spectinamide derivatives, which contain a pyridine ring, modifications to the linker between a 3'-amide carbonyl bond and the pyridine ring impacted ribosomal inhibition and antibacterial activity. Shortening the acetamide (B32628) linker to a benzamide (B126) resulted in decreased ribosomal inhibition, while lengthening it to a propanamide led to a significant loss of antibacterial potency despite maintained ribosomal affinity. nih.gov Furthermore, the position of substitution on the pyridine ring itself was found to be crucial. Methyl group substitution at the 4 and 5 positions resulted in good Minimum Inhibitory Concentration (MIC) values, whereas substitution at the 3 or 6 positions was not well-tolerated due to increased susceptibility to efflux pumps. nih.gov

The development of new series of 2,4,6-triarylpyridines has also contributed to understanding SAR. The cytotoxic activity of these compounds against breast cancer cell lines (MDA-MB-231, MCF-7, and T-47D) was evaluated, highlighting the importance of the substitution pattern on the aryl rings for anticancer efficacy. researchgate.net

These findings underscore the principle that even minor structural alterations to the this compound scaffold can lead to significant changes in cytotoxic potential, guiding the rational design of more potent anticancer agents.

Table 1: Influence of Structural Modifications on Biological Activity

| Compound Class | Modification | Observed Effect | Reference |

|---|---|---|---|

| Spectinamides | Shortening acetamide linker to benzamide | Decreased ribosomal inhibition | nih.gov |

| Spectinamides | Lengthening acetamide linker to propanamide | Maintained ribosomal affinity, loss of antibacterial potency | nih.gov |

| Spectinamides | Methyl substitution at 4 & 5 positions of pyridine | Good MIC values | nih.gov |

| Spectinamides | Methyl substitution at 3 & 6 positions of pyridine | Increased susceptibility to efflux | nih.gov |

Receptor Binding Investigations

The interaction of this compound and its derivatives with biological receptors is a key area of investigation for understanding their mechanism of action. The acetamido group is capable of forming hydrogen bonds with amino acids within the binding sites of proteins, which can stabilize the ligand-receptor interaction. This binding can modulate the structure and function of the target protein.

Molecular docking studies have been employed to predict and analyze the binding of pyridine derivatives to various receptors. For example, a study on 2-acetylamino-5-bromo-6-methylpyridine (B57760) identified it as a potential inhibitor of lung cancer through molecular docking analysis. researchgate.net

Antioxidant and Radical Scavenging Properties

The antioxidant potential of pyridine derivatives is an area of growing interest. Antioxidant activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.comnih.gov This method measures the ability of a compound to donate a hydrogen atom and scavenge the stable DPPH free radical. nih.gov The radical-scavenging properties of antioxidants are a primary mechanism for inhibiting lipid oxidation. mdpi.com

While specific studies focusing solely on the antioxidant properties of this compound are not extensively detailed in the provided results, the broader class of pyridine-containing compounds has been investigated for such activities. For instance, studies on phthalimide (B116566) derivatives, which can be synthesized from various amines, have shown that some of these compounds exhibit good antioxidant activity in both DPPH and metal chelating assays. researchgate.net The search for natural antioxidants has led to the investigation of various plant extracts, with their radical scavenging activities being a key measure of their potential. nih.gov The principle behind this is the ability of the compounds to scavenge peroxide radicals, thereby terminating radical chain reactions. mdpi.com

The development of compounds with antioxidant properties is significant, as oxidative stress is implicated in numerous diseases. Therefore, exploring the radical scavenging capabilities of this compound and its analogs could reveal further therapeutic applications.

Development of Novel Therapeutic Agents

The pyridine scaffold is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents. nih.govijpsonline.com Its presence in many natural products highlights its pharmaceutical importance. researchgate.net The development of novel therapeutic agents based on the this compound structure and related pyridine derivatives is an active area of research.

Heterocyclic N-oxides, which can be formed by the oxidation of pyridine compounds, have emerged as potent agents with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.gov The N-oxide motif can significantly alter the pharmacological and physico-chemical properties of the parent compound. nih.gov

The versatility of the pyridine ring allows for the synthesis of a diverse library of compounds with potential therapeutic applications. For example, derivatives of imidazo[1,2-a]pyridine (B132010) have been synthesized and investigated for their cholesterol acyltransferase inhibition properties. rsc.org Furthermore, the development of spectinamides, a novel class of antitubercular agents, demonstrates the potential to overcome drug resistance through synthetic modifications of a pyridine-containing core structure. nih.gov

The synthesis of novel pyrazole (B372694) compounds from 2-amino-6-methyl pyridine has also been explored for the development of new therapeutic agents. researchgate.net Research into pyridine derivatives has yielded compounds with promising anti-proliferative activity, with mechanistic studies suggesting inhibition of tubulin polymerization as a possible mode of action. rsc.org These examples highlight the ongoing efforts to leverage the chemical properties of the pyridine nucleus to design and synthesize new and effective therapeutic agents for a variety of diseases.

Applications in Catalysis and Advanced Materials Science

Catalytic Performance

As a ligand, the pyridine (B92270) nitrogen and the amide oxygen of 2-Acetamido-6-methylpyridine can coordinate with metal centers, influencing the electronic and steric environment of the resulting complex. This modulation is crucial for catalytic activity in a variety of organic transformations.

While direct use of this compound as a primary catalyst for oxidation is not extensively documented, its structural motifs are common in ligands for metal-catalyzed oxidation reactions. Pyridine-based ligands are integral to many catalytic systems designed for the oxidation of organic substrates, including alkanes and alcohols. For instance, cobalt complexes have been shown to be effective catalysts for the selective oxidation of alkanes. core.ac.uk Similarly, rhodium(I) dicarbonyl complexes incorporating hydroxymethylpyridine ligands demonstrate reactivity in oxidative addition reactions, a key step in many catalytic cycles. core.ac.uk

The catalytic activity of metal complexes in oxidation is significantly influenced by the electronic and steric properties of the ligands. researchgate.netmdpi.com For example, the introduction of a methyl group on a polypyridine amine ligand can affect the redox potential of the metal center and the subsequent reactivity of high-valent intermediates in water oxidation. researchgate.net The presence of the acetamido and methyl groups on the pyridine ring of this compound suggests its potential to form stable and catalytically active complexes with various transition metals like copper, cobalt, or ruthenium for oxidation processes. researchgate.netscirp.org